

Application Note: Comprehensive Spectroscopic Characterization of 1-Azido-2-methylbenzene

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Compound of Interest

Compound Name: 1-azido-2-methylbenzene

Cat. No.: B1267031

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Introduction: The Synthetic Utility and Energetic Nature of 2-Azidotoluene

1-Azido-2-methylbenzene, also known as 2-azidotoluene, is an aromatic organic azide with the molecular formula $C_7H_7N_3$.^[1] Its structure, featuring an azide group ortho to a methyl group on a benzene ring, makes it a valuable intermediate in synthetic organic chemistry. The azide moiety serves as a versatile functional handle for introducing nitrogen-containing functionalities and is a key reactant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form substituted triazoles.^{[1][2]} These triazole products are prevalent in medicinal chemistry and materials science.^{[1][3]}

However, the high nitrogen content and the energetic nature of the azide group classify **1-azido-2-methylbenzene** as a potentially explosive compound.^{[4][5]} Organic azides can be sensitive to heat, shock, friction, and light, necessitating stringent safety protocols during handling, storage, and analysis.^{[4][6]} This application note provides a comprehensive guide to the characterization of **1-azido-2-methylbenzene** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), underpinned by a critical emphasis on laboratory safety.

CRITICAL SAFETY PROTOCOLS for Handling Organic Azides

Trustworthiness: The protocols described below are based on established institutional safety guidelines and are designed to mitigate the inherent risks associated with organic azides.

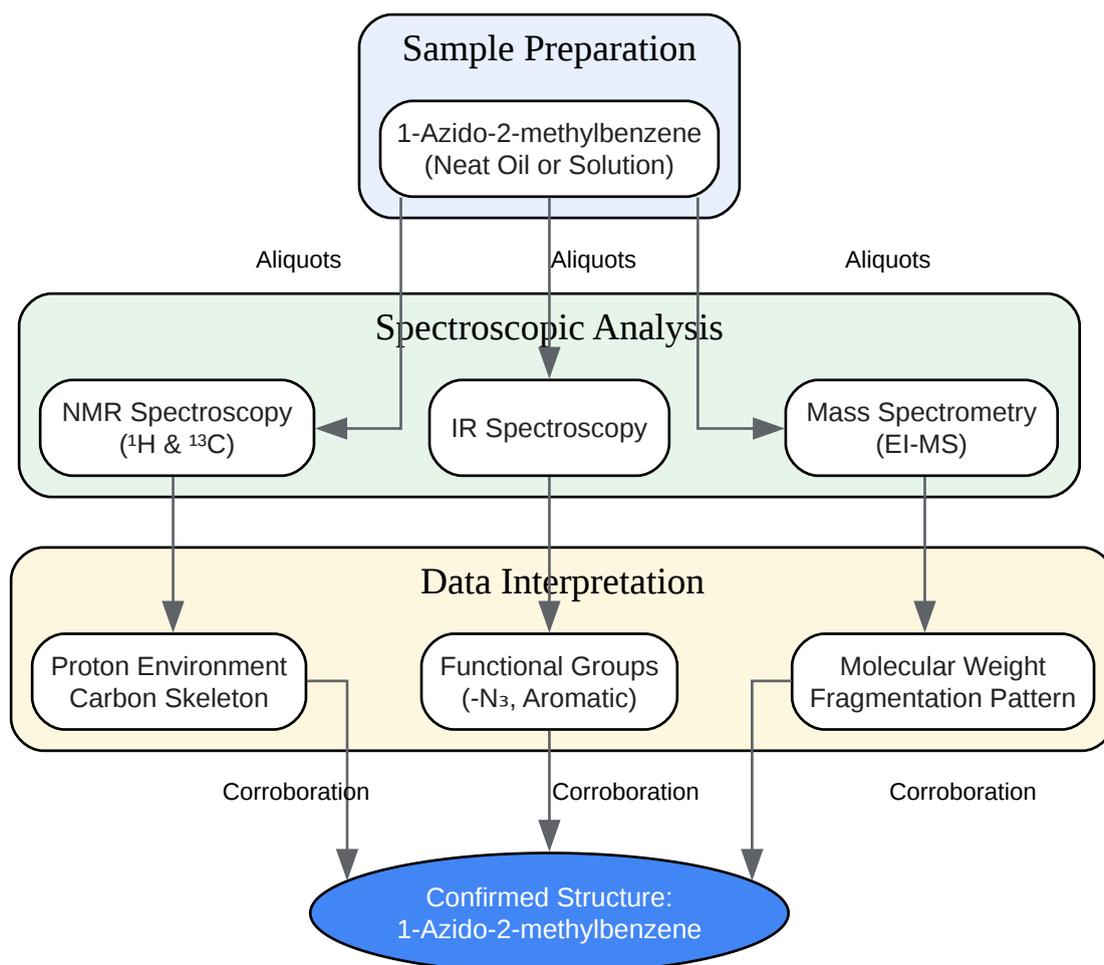
Adherence is mandatory for personnel safety.

- Hazard Assessment: **1-azido-2-methylbenzene** is a low molecular weight organic azide. Compounds with a low carbon-to-nitrogen ratio are considered higher risk and can decompose violently with an input of energy (heat, light, pressure, shock).[4][5]
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety glasses, and appropriate gloves (e.g., nitrile).[7] When handling neat or concentrated solutions, the use of a blast shield or a face shield in a certified chemical fume hood is required.[6]
- Scale Limitation: Always work with the smallest possible quantities of the azide. Scaling up reactions requires a separate, thorough risk assessment.[7]
- Incompatible Materials:
 - Metals: Avoid contact with metals, especially heavy metals, as this can form highly shock-sensitive and explosive metal azides. Use plastic or ceramic spatulas for handling solids. [4][8]
 - Acids: Do not mix with acids, as this can generate hydrazoic acid, which is highly toxic and explosive.[4][6]
 - Halogenated Solvents: Never use chlorinated solvents like dichloromethane (DCM) or chloroform. They can react to form extremely unstable di- and tri-azidomethane.[5][8]
- Purification & Concentration: Avoid distillation and sublimation for purification.[5] Do not concentrate azide-containing solutions to dryness using rotary evaporation.[6] Purification should be limited to methods like extraction and precipitation.[5]
- Storage: Store synthesized organic azides in amber vials at reduced temperatures (e.g., in a refrigerator) and away from light, heat, and shock sources.[7]
- Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[5][7] Never mix azide waste with acidic waste streams.[4] Quenching the azide to

a more stable derivative (e.g., an amine via Staudinger reduction) before disposal is a recommended practice.[4]

Analytical Workflow for Structural Elucidation

The conclusive identification of **1-azido-2-methylbenzene** relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for characterization.



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Caption: Workflow for the spectroscopic characterization of **1-azido-2-methylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **1-azido-2-methylbenzene**, ^1H NMR confirms the substitution pattern and number of protons, while ^{13}C NMR reveals the complete carbon framework. The choice of a deuterated solvent like CDCl_3 is standard for non-polar to moderately polar analytes.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ortho-substitution pattern leads to a complex, second-order splitting pattern for the aromatic protons, which are chemically and magnetically inequivalent.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.35	Multiplet (m)	2H	Ar-H
~ 7.00 - 7.15	Multiplet (m)	2H	Ar-H

| ~ 2.25 | Singlet (s) | 3H | $-\text{CH}_3$ |

Causality Behind Predictions:

- Aromatic Protons (δ 7.00-7.35):** The protons on the benzene ring appear in the typical aromatic region. The electron-donating methyl group and the electron-withdrawing (by induction) yet π -donating (by resonance) azide group create a complex electronic environment. This results in four distinct signals that overlap and couple with each other, presenting as a complex multiplet rather than simple doublets or triplets.
- Methyl Protons (δ ~2.25):** The methyl protons are deshielded by the adjacent aromatic ring but are not coupled to any other protons, hence they appear as a sharp singlet. Its chemical shift is characteristic of a methyl group attached to a benzene ring.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 138.0	C-N ₃ (Quaternary)
~ 131.5	C-CH ₃ (Quaternary)
~ 130.5	Ar-CH
~ 127.0	Ar-CH
~ 125.0	Ar-CH
~ 119.0	Ar-CH

| ~ 17.5 | -CH₃ |

Causality Behind Predictions:

- Quaternary Carbons (C-N₃ and C-CH₃): The carbon directly attached to the electronegative azide group (C-N₃) is significantly deshielded and appears furthest downfield in the aromatic region. The carbon bearing the methyl group is also quaternary and its chemical shift is influenced by the substituent effect.
- Aromatic CH Carbons: Four distinct signals are expected for the four aromatic methine carbons due to the unsymmetrical substitution pattern.
- Methyl Carbon: The methyl carbon appears in the aliphatic region (upfield) at a chemical shift typical for an aryl-bound methyl group.^[9]

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: In a clean NMR tube, dissolve ~5-10 mg of **1-azido-2-methylbenzene** in ~0.6 mL of deuterated chloroform (CDCl_3). Ensure the solution is homogeneous.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for

good signal-to-noise.

- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 for ¹H) or the solvent signal itself (δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an exceptionally rapid and sensitive method for identifying key functional groups. For azides, this technique is definitive. The N≡N triple bond character in the azide group results in a very strong and sharp absorption band in a region of the spectrum that is typically devoid of other signals, making it a highly diagnostic peak.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2110	Very Strong, Sharp	Azide (–N ₃) Asymmetric Stretch (vas)
3010 - 3100	Medium	Aromatic C–H Stretch
2850 - 2960	Medium	Methyl C–H Stretch

| ~ 1600, ~1480 | Medium to Weak | Aromatic C=C Ring Stretch |

Causality Behind Observations:

- Azide Asymmetric Stretch (vas): This is the most crucial peak for identification. The asymmetric stretching vibration of the N=N=N bond is highly intense and occurs in the range of 2100-2170 cm⁻¹.^[10] Its presence is unambiguous evidence for the azide functional group. Sometimes this band can appear split due to Fermi resonance.^{[10][11]}

- Other Stretches: The spectrum will also feature C-H stretching vibrations above 3000 cm^{-1} (characteristic of aromatic C-H bonds) and just below 3000 cm^{-1} (from the methyl group).[12] Aromatic C=C stretching vibrations appear as a series of bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.[12]

Protocol: IR Spectrum Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
- Sample Application: Place a single drop of neat **1-azido-2-methylbenzene** oil directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of $4000\text{-}600\text{ cm}^{-1}$.
- Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lens tissue.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For aryl azides, the fragmentation is highly predictable and diagnostic. The initial and most favorable fragmentation pathway is the loss of a neutral molecule of nitrogen (N_2), a thermodynamically very stable leaving group.

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z (Mass/Charge)	Relative Intensity	Assignment
133	Moderate	$[\text{M}]^{+\cdot}$ (Molecular Ion, $\text{C}_7\text{H}_7\text{N}_3^{+\cdot}$)
105	High	$[\text{M} - \text{N}_2]^{+\cdot}$ (Loss of N_2 , $\text{C}_7\text{H}_7\text{N}^{+\cdot}$)
91	High	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl ion)

| 65 | Moderate | $[C_5H_5]^+$ |

Causality Behind Fragmentation:

- Molecular Ion (m/z 133): The peak corresponding to the intact molecule minus one electron confirms the molecular weight of 133.15 g/mol .[\[1\]](#)
- Loss of N_2 (m/z 105): The most characteristic fragmentation of an aryl azide is the facile loss of dinitrogen (N_2 , mass = 28 Da).[\[13\]](#) This results in a prominent peak at m/z = 105 (133 - 28). This fragment is an aryl nitrene radical cation, which is a highly reactive intermediate.
- Tropylium Ion (m/z 91): The $[M - N_2]^+$ fragment can lose a nitrogen atom to form a $[C_7H_7]^+$ fragment. This cation readily rearranges to the highly stable, aromatic tropylium ion, often appearing as a very intense peak, sometimes even the base peak, as seen in the fragmentation of toluene itself.[\[14\]](#)
- Further Fragmentation (m/z 77, 65): The tropylium ion can lose an acetylene molecule (C_2H_2 , mass = 26 Da) to form the $[C_5H_5]^+$ ion at m/z 65.[\[14\]](#) The peak at m/z 77 corresponds to the phenyl cation, formed by the loss of the methyl group from the $[M - N_2]^+$ fragment.[\[14\]](#)

Protocol: Mass Spectrum Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of **1-azido-2-methylbenzene** (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into the GC. Use a suitable temperature program to ensure the compound elutes as a sharp peak without thermal decomposition in the injector port or column.
- MS Detection: The EI source will bombard the eluted compound with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer will separate the resulting ions based on their mass-to-charge ratio.

- **Data Analysis:** Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and correlate the major fragment ions with the proposed structure.

Conclusion

The structural identity of **1-azido-2-methylbenzene** is unequivocally confirmed through the combined application of NMR, IR, and mass spectrometry. ^1H and ^{13}C NMR establish the carbon-hydrogen framework and the ortho-substitution pattern. IR spectroscopy provides definitive evidence of the critical azide functional group via its intense and characteristic absorption at $\sim 2110\text{ cm}^{-1}$. Finally, mass spectrometry confirms the correct molecular weight and displays a predictable fragmentation pattern dominated by the loss of N_2 , corroborating the azide structure. This multi-technique workflow, conducted under strict safety protocols, represents a robust and self-validating system for the characterization of this and other energetic organic molecules.

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